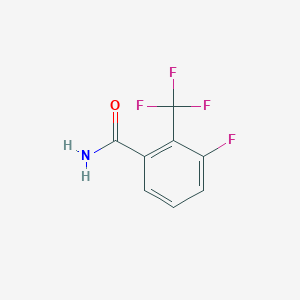

3-Fluoro-2-(trifluoromethyl)benzamide

Beschreibung

Direct Synthesis Approaches for 3-Fluoro-2-(trifluoromethyl)benzamide and Related Structures

Direct synthesis approaches aim to construct the this compound scaffold in a limited number of steps from readily available starting materials. These methods primarily involve the formation of the amide bond as a key step.

Amidation reactions are a cornerstone of organic synthesis and represent the most common method for the preparation of benzamides. These reactions typically involve the coupling of a carboxylic acid derivative with an amine.

A plausible route to N-aryl benzamides involves the condensation of a benzoyl chloride with an aniline (B41778). While a specific reaction for this compound is not detailed, the general principle can be applied. For instance, the synthesis of a related compound, 3-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide, highlights this approach.

| Reactant 1 | Reactant 2 | Product |

| 3-Fluorobenzoyl chloride | 2-(Trifluoromethyl)aniline | 3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide |

This reaction would typically be carried out in the presence of a base to neutralize the HCl generated.

While not a direct route to the target compound, the reaction of benzoyl chlorides with trifluoromethanesulfonamide (B151150) is a known method for the formation of N-trifluoromethanesulfonyl benzamides. This showcases the versatility of benzoyl chlorides in forming amide-like structures.

A general and widely used method for the synthesis of benzamides is the reaction of an acyl chloride with an amine. In the context of 2-(trihalomethyl) benzamides, 2-trifluoromethyl benzoyl chloride can be reacted with aqueous ammonia (B1221849) or ammonia gas in a suitable solvent like isopropanol. google.com This reaction proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. The reaction with aqueous ammonia is typically conducted at a controlled temperature, for example, 10°C. google.com

| Acyl Chloride | Amine Source | Product |

| 2-Trifluoromethyl benzoyl chloride | Aqueous Ammonia | 2-(Trifluoromethyl)benzamide (B1329304) |

| 2-Trifluoromethyl benzoyl chloride | Ammonia gas in isopropanol | 2-(Trifluoromethyl)benzamide |

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly useful for generating molecular diversity. asianpubs.org For instance, the Passerini reaction can be used to synthesize fluorine-containing α-acyloxycarboxamide derivatives from an oxo-component, an isocyanide, and a nucleophile in one pot. asianpubs.org While not a direct synthesis of the target molecule, these strategies are valuable for creating libraries of fluorinated amide-containing compounds. asianpubs.orgrsc.org The development of MCRs for the synthesis of α-aminoamide derivatives using a copper(I) difluorocarbene as a carbonyl source further highlights the potential of these strategies in organofluorine chemistry. nih.govresearchgate.net

| Reaction Type | Reactants | Product Type |

| Passerini Reaction | Indane-1,2,3-trione, Isocyanides, 4-Fluorobenzoic acid | Fluorine-containing α-acyloxycarboxamide derivatives asianpubs.org |

| Copper-Catalyzed MCR | Arylamine, Aldehyde, BrCF₂CO₂K | α-Aminoamide derivatives nih.govresearchgate.net |

Trifluoromethylation and Fluorination Strategies Applied to Benzamide (B126) Precursors

An alternative to direct synthesis is the introduction of the fluorine and trifluoromethyl groups onto a pre-existing benzamide scaffold. These late-stage functionalization strategies are of great importance in drug discovery.

The direct C-H trifluoromethylation of arenes through a radical pathway is a significant area of research. researchgate.net However, controlling the site-selectivity of this reaction can be challenging. researchgate.net One strategy to achieve para-selective C-H trifluoromethylation of benzamide derivatives involves the use of iminium activation. researchgate.net This approach alters the electronic properties of the aromatic ring, directing the trifluoromethylation to the para position. researchgate.net

Another approach involves the synthesis of N-trifluoromethyl amides from carboxylic acids. This can be achieved by reacting an acyl halide with a trifluoromethylated amine precursor generated in situ. For example, isothiocyanates can be treated with silver fluoride (B91410) to generate a reactive intermediate that is then acylated to form the N-trifluoromethyl amide. nih.gov Photocatalysis has also emerged as a powerful tool for the synthesis of fluorinated amides. nih.govresearchgate.net For instance, visible-light-driven ene-reductase systems can generate carbon-centered radicals from fluorine-containing brominated amides for subsequent coupling reactions. nih.gov

Furthermore, a one-pot N-perfluoroalkylation–defluorination functionalization has been developed. acs.orgnih.gov This method involves the N-perfluoroalkylation of nitrosoarenes to form labile hydroxylamine (B1172632) intermediates, which can then be converted to a variety of perfluoroalkylated amides. acs.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHSVMLIHCECTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379214 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287398-80-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 2 Trifluoromethyl Benzamide

Trifluoromethylation and Fluorination Strategies Applied to Benzamide (B126) Precursors

Visible-Light Induced Trifluoromethylation of N-Benzamides

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-trifluoromethyl (C-CF₃) bonds under mild conditions. While a direct visible-light-induced trifluoromethylation to form 3-Fluoro-2-(trifluoromethyl)benzamide is not prominently documented, the methodology has been successfully applied to related N-benzamide systems to synthesize more complex heterocyclic structures. rsc.orgharvard.edu

These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as CF₃SO₂Na or triflic anhydride (B1165640), under visible light irradiation, often in the presence of a photocatalyst. organic-chemistry.orgwikipedia.org This radical can then engage in a cascade reaction with a suitably functionalized N-benzamide, such as an N-methacryloyl benzamide, leading to simultaneous trifluoromethylation and cyclization to form CF₃-containing isoquinoline-1,3-diones. rsc.org The general principle involves the activation of a CF₃ source by an excited photocatalyst, which initiates a radical addition and cyclization cascade. mdpi.com

This approach highlights a modern, metal-free strategy for incorporating trifluoromethyl groups, which could be adapted for the synthesis of the target molecule by designing a suitable precursor that undergoes trifluoromethylation without subsequent cyclization. harvard.edu

Incorporation of Fluorine via Fluorination Reagents

The introduction of the fluorine atom onto the aromatic ring is a critical step that can be achieved at various stages of the synthesis. Modern catalytic methods, such as palladium-catalyzed fluorination, offer a versatile route. One such strategy involves the fluorination of an aryl triflate precursor. acs.orgacs.org This method has been shown to be effective for a range of substrates, including those with existing amide functionalities, although it can sometimes lead to mixtures of regioisomers depending on the substrate's electronic properties. nih.gov The catalyst system often employs a palladium source and specialized phosphine (B1218219) ligands to facilitate the C-F bond formation from a fluoride (B91410) source like CsF. acs.orgacs.org

A patent for the synthesis of the related 2-(trifluoromethyl)benzamide (B1329304) describes a process starting from 2,3-dichlorotrifluorotoluene. google.com This process involves a high-temperature reaction with a fluorination reagent in the presence of a catalyst to substitute a chlorine atom with fluorine, yielding 2-fluoro-3-chlorotrifluoromethane as a key intermediate. google.com This halogen exchange (Halex) reaction is a common industrial method for introducing fluorine onto an aromatic ring.

| Reagent Type | Example Reagent/Catalyst | Reaction | Reference |

| Electrophilic Fluorinating Agent | N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd-catalyzed ortho-fluorination of triflamide-protected benzylamines | acs.org |

| Nucleophilic Fluoride Source | Cesium Fluoride (CsF) | Pd-catalyzed fluorination of aryl triflates | acs.orgacs.org |

| Halogen Exchange Reagent | Not specified in abstract | Fluorination of 2,3-dichlorotrifluorotoluene | google.com |

Synthesis of Trifluoromethyl-Substituted Aromatic Ketones as Precursors

An alternative and highly convergent synthetic strategy involves the preparation of a trifluoromethyl-substituted aromatic ketone, which can then be converted into the benzamide. This pathway offers flexibility in building the core structure.

One approach is the direct trifluoromethylation of a suitable benzoic acid to form an aryl trifluoromethyl ketone. organic-chemistry.orgnih.gov This transformation can be achieved using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent like trifluoroacetic anhydride (TFAA). organic-chemistry.org This method is advantageous as it starts from readily available carboxylic acids and demonstrates broad functional group tolerance. organic-chemistry.orgfigshare.com

Once the corresponding 3-fluoro-2-(trifluoromethyl)acetophenone is synthesized, it can be converted to the benzamide through several methods. A classic route is the haloform reaction to oxidize the methyl ketone to a carboxylic acid (3-fluoro-2-(trifluoromethyl)benzoic acid), followed by standard amidation procedures (e.g., conversion to the acyl chloride and reaction with ammonia). A more direct, albeit complex, route is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This involves converting the ketone into its corresponding ketoxime, which then rearranges under acidic conditions to yield the N-aryl amide. The stereospecificity of the Beckmann rearrangement is crucial, as the group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. wikipedia.org

| Precursor | Reaction | Key Reagents | Result | Reference |

| 3-Fluoro-2-(trifluoromethyl)benzoic acid | Trifluoromethylation | TMSCF₃, TFAA, DMAP, CsF | 1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethanone | organic-chemistry.org |

| 1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethanone | Oxidation (e.g., Haloform) | I₂, NaOH | 3-Fluoro-2-(trifluoromethyl)benzoic acid | General textbook knowledge |

| 1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethanone oxime | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PPA) | N-acetyl-3-fluoro-2-(trifluoromethyl)aniline (requires hydrolysis) or direct amide formation | wikipedia.orgmasterorganicchemistry.com |

Novel Synthetic Pathways and Process Optimization

Recent advancements in chemical synthesis have prioritized the development of routes that are not only efficient but also environmentally sustainable.

Development of Environmentally Conscious Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic methods. sciepub.com For instance, the direct amidation of carboxylic acids using catalysts like boric acid avoids the need to generate highly reactive intermediates like acyl chlorides, which produce acidic waste. sciepub.com

A patent for the synthesis of 2-trifluoromethyl benzamide highlights several environmentally conscious considerations. google.com The described process avoids the use of common flammable, explosive, or highly toxic reagents often found in older synthetic methods. google.com For example, it circumvents the use of chlorination reagents that release toxic hydrogen chloride and sulfur dioxide. google.com Similarly, the development of PFAS-free synthesis methods for fluorinated compounds is an active area of research, aiming to reduce the environmental impact of organofluorine chemistry. acs.org The use of molecular oxygen or air as a benign oxidant in catalytic C-C bond cleavage reactions to form amides from lignin (B12514952) derivatives also represents a move towards more sustainable chemical production. nih.gov

High Yield and Purity Methodologies

Process optimization is key to achieving high yields and purity, which is crucial for industrial-scale production. The patented synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene reports a total product yield exceeding 67% with a purity of over 97%. google.com This is achieved through a multi-step process involving fluorination, cyanation, hydrogenation/dechlorination, and hydrolysis. A key advantage of this pathway is that an isomeric intermediate does not participate in subsequent reactions and is easily removed, simplifying the purification of the final product. google.com

High-yield amidation of the precursor 3-fluoro-2-(trifluoromethyl)benzoic acid can be achieved through various modern coupling methods. While the classic conversion to an acyl chloride followed by reaction with ammonia (B1221849) is robust, direct amidation protocols using coupling reagents can offer milder conditions and high efficiency, though they may generate stoichiometric waste. nih.gov

Derivatization Protocols for this compound and Analogues

Chemical derivatization is often employed to enhance the analytical detection of a compound, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.comresearchgate.net For a primary amide like this compound, the active hydrogens on the nitrogen atom can be targeted for derivatization.

Common derivatization strategies for amides include:

Acylation: Reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can replace the N-H protons with trifluoroacetyl groups. This increases the volatility and sensitivity for electron capture detection (ECD) in GC analysis. jfda-online.comnih.gov

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the amide to its trimethylsilyl (B98337) (TMS) derivative, which is typically more volatile and thermally stable. nih.gov

Alkylation: While less common for primary amides, alkylation can be performed to modify the compound's properties.

Strategies for Chiral Derivatization

While this compound itself is not chiral, it can be a component of a larger, chiral molecule. In such cases, or if a chiral derivative is desired for other applications, specific synthetic strategies can be employed. Chiral derivatization is also a critical technique for the analytical separation and quantification of enantiomers of a chiral compound. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For a molecule containing the this compound moiety where chirality exists elsewhere in the structure, derivatization of a suitable functional group would be performed. For instance, if the larger molecule also contained a hydroxyl or amino group, this could be reacted with a chiral acid or isocyanate to form diastereomeric esters or ureas, respectively.

Commonly used chiral derivatizing agents for amines and alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, as well as 1-(1-naphthyl)ethyl isocyanate. The choice of the derivatizing agent depends on the functional group present in the chiral molecule, the analytical technique to be used, and the need for baseline separation of the resulting diastereomers.

The table below outlines some common chiral derivatizing agents and their applications.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer | Analytical Technique |

| (R)- or (S)-Mosher's acid chloride | Alcohols, Amines | Ester, Amide | NMR, HPLC |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Alcohols, Amines | Carbamate, Urea | HPLC, GC |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Primary Amines | Amide | HPLC |

The selection of a suitable chiral derivatizing agent and the optimization of the reaction and chromatographic or spectroscopic conditions are crucial for the accurate determination of enantiomeric excess.

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro 2 Trifluoromethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-2-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms in a molecule. In this compound, two distinct types of proton signals are expected: those from the aromatic ring and those from the amide (-CONH₂) group.

Aromatic Protons: The benzene (B151609) ring contains three protons. Their chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and benzamide (B126) groups. The signals would likely appear in the downfield region typical for aromatic protons. Spin-spin coupling would occur between adjacent protons (³JHH) and, significantly, between the protons and the fluorine nuclei (JHF), leading to complex multiplet structures.

Amide Protons: The -NH₂ group protons typically appear as a broad singlet, although their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Detailed analysis of coupling constants would confirm the substitution pattern on the aromatic ring. However, specific experimental data for the ¹H NMR spectrum of this compound is not prominently available in surveyed scientific literature.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 8.5 | Complex multiplets | Data not available |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring, one for the carbonyl group (-C=O), and one for the trifluoromethyl group (-CF₃).

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Notably, the carbons directly bonded to fluorine atoms will exhibit large one-bond coupling constants (¹JCF), and smaller long-range couplings (ⁿJCF) will be observed for other carbons. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), and its chemical shift provides a signature for the trifluoromethyl environment. rsc.org While general principles allow for prediction, specific, experimentally determined ¹³C NMR data for this compound are not found in the reviewed literature.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~160 - 170 | Singlet or small doublet |

| C-F | ~155 - 165 | Large doublet |

| C-CF₃ | ~120 - 130 | Quartet |

| C-CONH₂ | ~130 - 140 | Singlet or small doublet |

| Aromatic C-H | ~115 - 135 | Doublets or complex multiplets |

Given the presence of two different fluorine-containing groups, ¹⁹F NMR spectroscopy is an exceptionally informative tool for characterizing this compound. nih.govhuji.ac.il This technique is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. huji.ac.il

Two primary signals are expected in the ¹⁹F NMR spectrum:

A signal corresponding to the single fluorine atom attached directly to the aromatic ring (Ar-F).

A signal for the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃).

The chemical shifts for these groups fall into predictable ranges. ucsb.edu Aromatic fluorine (Ar-F) signals typically appear at higher field, while trifluoromethyl (Ar-CF₃) signals are found at lower field. colorado.edu Furthermore, through-space or through-bond coupling between the fluorine atom at position 3 and the CF₃ group at position 2 might be observed, which would provide valuable information on the molecule's preferred conformation in solution. Specific spectral data for this compound remains to be reported in the examined literature.

The compound this compound is achiral and therefore does not have enantiomers or diastereomers. Consequently, it cannot exhibit diastereomeric or enantiomeric excess on its own.

However, in a broader context, fluorinated molecules are sometimes used as chiral derivatizing agents. bohrium.comnih.gov If a chiral analogue of this compound were synthesized, it could theoretically be used to react with a racemic mixture of another chiral compound. This reaction would produce a mixture of diastereomers. Because diastereomers have different physical properties, their respective nuclei would be in slightly different chemical environments, leading to separate signals in the NMR spectrum (particularly ¹H or ¹⁹F NMR). bohrium.com The ratio of the integrals of these distinct signals would then correspond directly to the diastereomeric excess, and by extension, the enantiomeric excess of the original chiral compound. nih.gov This remains a hypothetical application, as no studies detailing such a use for this specific compound have been found.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction, particularly on single crystals, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice.

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure and conformation. Analysis of related fluorinated benzamide and benzanilide (B160483) structures suggests that intermolecular interactions play a critical role in dictating the solid-state assembly. researchgate.netresearchgate.net

Key expected features of the crystal structure would include:

Molecular Conformation: The analysis would determine the planarity of the benzamide group and the rotational orientation of the C-N amide bond and the C-C bonds to the CF₃ and F substituents.

Intermolecular Interactions: The primary and most influential interaction would likely be N-H···O hydrogen bonding between the amide groups of adjacent molecules. nih.govresearchgate.net This strong interaction often leads to the formation of well-defined supramolecular structures, such as chains or dimers.

A comprehensive search of crystallographic databases indicates that the specific crystal structure for this compound has not been reported. The table below summarizes the type of data that such an analysis would yield.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information | Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic) | Data not available |

| Space Group | The specific symmetry elements of the crystal | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit | Data not available |

| Key Bond Lengths (Å) | e.g., C-F, C-C(F₃), C=O, C-N | Data not available |

| Key Bond Angles (°) | e.g., F-C-C, O=C-N | Data not available |

Analysis of Hydrogen Bonding Networks (N-H···O=C, C-H···O=C, C-H···F-C(sp3), C-H···π)

Table 1: Representative Hydrogen Bond Geometries in Related Benzamide Structures Note: Data is generalized from studies on structurally similar compounds.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| Strong | N-H···O=C | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 |

| Weak | C-H···O=C | ~ 0.95 | ~ 2.50 | ~ 3.40 | ~ 150 |

| Weak | C-H···F-C(sp3) | ~ 0.95 | ~ 2.60 | ~ 3.50 | ~ 145 |

| Weak | C-H···π | ~ 0.95 | ~ 2.80 | ~ 3.70 | ~ 155 |

Conformational Analysis of Aromatic Rings and Amide Groups

The conformation of N-aryl benzamides is largely defined by the relative orientation of the two aromatic rings and the planarity of the central amide linkage. Crystallographic studies of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, a closely related compound, show that it crystallizes with two independent molecules (A and B) in the asymmetric unit, which exhibit different conformations. nih.govresearchgate.net

The dihedral angle between the two benzene rings is a critical conformational parameter. In molecule A of the analogue, this angle is 43.94 (8)°, while in molecule B, it is significantly larger at 55.66 (7)°. nih.govresearchgate.net This twist is a result of steric hindrance between the rings and the substituents. The central –C(ar)–C(=O)–N–C(ar)– amide segment is nearly planar, with torsion angles of 176.74 (12)° in molecule A and -179.58 (12)° in molecule B, indicating a strong preference for a trans conformation across the amide bond. nih.gov In this conformation, the 3-fluoro substituent on the benzoyl ring and the 2-CF3 group on the aniline (B41778) ring adopt an anti orientation relative to each other. nih.gov This extended, twisted conformation minimizes steric repulsion while allowing for effective intermolecular interactions.

Table 2: Key Conformational Angles in a Structurally Similar Benzamide Source: Data from the two independent molecules (A and B) of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide. nih.govresearchgate.net

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (Benzene Rings) | 43.94 (8)° | 55.66 (7)° |

Investigation of Polymorphism and Concomitant Dimorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical area of study in materials and pharmaceutical science. Trifluoromethyl-substituted benzanilides have been shown to exhibit this phenomenon. For example, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide displays a rare occurrence of concomitant dimorphism, where two polymorphic forms crystallize simultaneously from the same solution. acs.orgresearchgate.net

One form was identified as a centrosymmetric, triclinic structure (P-1), while the other was a noncentrosymmetric, monoclinic structure (Cc). acs.org Both forms featured multiple, conformationally distinct molecules in the asymmetric unit (Z' > 1). acs.orgresearchgate.net Thermal analysis confirmed that the triclinic form undergoes a solid-to-solid phase transition to the monoclinic form upon heating. acs.org The differences in crystal packing between these polymorphs were attributed to subtle variations in weak intermolecular interactions, particularly the presence or absence of C-H···F and C-F···F contacts, while the stronger N-H···O and C-H···O interactions remained consistent. acs.orgresearchgate.net While not documented for this compound itself, these findings highlight the potential for complex polymorphic behavior in this class of compounds.

Assessment of Rotational Disorder of Trifluoromethyl Groups

The trifluoromethyl (-CF3) group is nearly cylindrical and can exhibit rotational disorder in the solid state, where the fluorine atoms occupy multiple positions around the C-C bond axis. This phenomenon is common for symmetrical, weakly interacting groups in crystal structures. The barrier to rotation is relatively low, and thermal energy at or near room temperature can be sufficient to induce this effect.

In crystallographic refinements, this disorder is often modeled by assigning fractional occupancies to two or more positions for the fluorine atoms. While specific studies on the rotational disorder of the CF3 group in this compound are not detailed in the provided search results, disorder has been observed in related fluorinated molecules. For instance, the crystal structure of 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide showed a disordered 3-fluorobenzene ring. nih.gov The presence of a bulky, electronegative -CF3 group suggests that rotational disorder is a plausible feature in the crystal structure of the title compound, which could influence the local symmetry and the nature of intermolecular contacts involving the fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its amide, aromatic, and fluorinated moieties.

The primary amide group gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as a pair of bands in the 3400-3100 cm⁻¹ region. The C=O stretching (Amide I band) is a strong, sharp absorption expected around 1680-1640 cm⁻¹. The N-H bending (Amide II band) is found near 1640-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1600-1450 cm⁻¹ region. The C-F bonds introduce strong absorptions. The C-F stretch from the fluoro-substituted aromatic ring is typically in the 1250-1000 cm⁻¹ range. The trifluoromethyl group is characterized by very strong, complex absorption bands, often in the 1350-1100 cm⁻¹ region, arising from symmetric and asymmetric C-F stretching modes.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3100 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 | Strong |

| Amide (N-H) | Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium |

| Trifluoromethyl (C-F) | Asymmetric & Symmetric Stretch | 1350 - 1100 | Very Strong |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an essential analytical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HR-MS can distinguish between molecules with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C8H5F4NO. HR-MS analysis would aim to detect the protonated molecule, [M+H]⁺, in positive ion mode. The precise theoretical mass of this ion can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The experimental measurement of a mass that matches this theoretical value to within a few parts per million provides strong evidence for the assigned molecular formula, confirming the compound's identity and purity.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H5F4NO |

| Nominal Mass | 207 |

| Monoisotopic Mass (Calculated) | 207.0307 |

| Ion of Interest | [M+H]⁺ |

Computational Chemistry and Molecular Modeling of 3 Fluoro 2 Trifluoromethyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-Fluoro-2-(trifluoromethyl)benzamide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its geometric and electronic properties. acs.orgeurjchem.com The optimization of the molecular geometry reveals key structural parameters, such as bond lengths and angles, which are influenced by the steric and electronic effects of the fluoro and trifluoromethyl substituents.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative for a molecule of this class, as specific experimental or published theoretical values for this compound are not readily available.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 3.8 D |

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is critical to its function and interactions. The molecule's flexibility is primarily centered around the rotation of the benzamide (B126) group relative to the phenyl ring and the orientation of the amide (-CONH2) group. Due to steric hindrance from the ortho-trifluoromethyl group, the benzamide group is likely to be twisted out of the plane of the phenyl ring.

Conformational analysis involves systematically exploring the potential energy surface by rotating key dihedral angles to identify stable conformers (local energy minima). Energy minimization calculations, performed using methods like DFT, are then used to obtain the optimized geometry for each stable conformation. A study on the related molecule, N-[4-(trifluoromethyl)phenyl]benzamide, revealed that the tilt angles between the phenyl rings are significantly influenced by crystal packing forces, with DFT calculations for the isolated molecule showing angles around 30°, which increased to approximately 60° in the crystal structure to facilitate better hydrogen bonding and π-stacking. nih.gov For this compound, the dihedral angle between the phenyl ring and the amide plane is a key parameter determining its three-dimensional shape and interaction potential.

Prediction of Intermolecular Interactions and Supramolecular Synthons

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. These interactions lead to the formation of recognizable patterns known as supramolecular synthons. acs.org For fluorinated benzamides, strong N-H···O hydrogen bonds are expected to be a primary interaction, often forming centrosymmetric dimers or one-dimensional chains. nih.gov

Beyond classical hydrogen bonding, weaker interactions involving the fluorine atoms play a significant role. These include C-H···F, F···F, and C-F···π interactions. iucr.orgresearchgate.net The presence of both a Csp2(aromatic)–F bond and a CF3 group provides multiple sites for such interactions, which can be crucial in directing the crystal packing. researchgate.net The systematic study of these weak interactions is essential for crystal engineering, allowing for the rational design of materials with desired solid-state properties. ed.ac.uk

The PIXEL method is a semi-empirical approach used to calculate intermolecular interaction energies from crystal structure data. nih.gov It partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed chemical understanding of the forces holding the crystal lattice together. researchgate.netfrontiersin.org This method allows for a quantitative assessment of the various supramolecular synthons present in the crystal. For example, PIXEL calculations can quantify the energetic contribution of the primary N-H···O hydrogen bonds versus the weaker, but collectively significant, C-H···F and π-stacking interactions.

Table 2: Illustrative PIXEL Interaction Energy Partitioning for a Benzamide Dimer (Note: This table represents typical energy contributions for a hydrogen-bonded benzamide dimer and is for illustrative purposes.)

| Energy Component | Interaction Energy (kcal/mol) |

|---|---|

| Coulombic (E_coul) | -8.5 |

| Polarization (E_pol) | -2.0 |

| Dispersion (E_disp) | -5.5 |

| Repulsion (E_rep) | +7.0 |

| Total (E_tot) | -9.0 |

The Csp2(aromatic)–F and CF3 groups are key players in the supramolecular chemistry of this compound. The fluorine atom attached to the aromatic ring can act as a weak hydrogen bond acceptor in C-H···F interactions. nih.gov The trifluoromethyl group, with its multiple fluorine atoms and a carbon atom that can exhibit a σ-hole, can participate in a variety of noncovalent interactions, including tetrel bonds where the carbon atom interacts with a nucleophile. rsc.orgmdpi.com The directionality and strength of these interactions, such as C-F···F-C contacts, have been investigated through both experimental and theoretical charge density studies, revealing their dependence on intermolecular distances. researchgate.net These interactions, though individually weak, can collectively provide significant stabilization to the crystal structure.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.comnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding modes at the molecular level. scialert.netnih.gov For this compound, docking simulations could be employed to predict its binding affinity and interaction pattern with various biological targets.

The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding free energy. The interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. The amide group of the benzamide scaffold is a common hydrogen bond donor and acceptor, while the fluorinated phenyl ring can engage in hydrophobic and specific halogen-related interactions with protein residues. scialert.netresearchgate.net Studies on benzamide derivatives have shown their potential as inhibitors for various enzymes, with docking simulations providing key insights into their mechanism of action. nih.gov

Theoretical Spectroscopic Property Prediction (IR, Raman, NMR)

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules with a high degree of accuracy.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental spectra to aid in the assignment of spectral bands. nih.gov The calculated IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching (amide I band, around 1650-1680 cm⁻¹), and strong bands corresponding to C-F stretching from both the fluoro and trifluoromethyl groups (typically in the 1000-1400 cm⁻¹ region). mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ab initio calculations of NMR chemical shifts are invaluable for structure elucidation. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts. For this compound, ¹⁹F NMR is particularly informative. The calculations would predict two distinct signals for the aromatic fluorine and the CF3 group, with their chemical shifts being sensitive to the electronic environment and molecular conformation. mdpi.com

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: These values are representative predictions for a molecule with these functional groups.)

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | ~3450 cm⁻¹ | N-H stretch (asym) |

| IR Frequency | ~1670 cm⁻¹ | C=O stretch (Amide I) |

| IR Frequency | ~1320 cm⁻¹ | C-F stretch (CF₃) |

| ¹H NMR | ~7.5-8.0 ppm | -NH₂ protons |

| ¹³C NMR | ~168 ppm | C=O carbon |

| ¹⁹F NMR | ~ -63 ppm | -CF₃ group |

| ¹⁹F NMR | ~ -115 ppm | Aromatic -F |

Computational Studies on Conformational Stability and Thermochemical Properties

Comprehensive searches of scientific literature and chemical databases did not yield specific computational studies focused on the conformational stability and thermochemical properties of this compound. While research exists on other substituted benzamides, including those with fluorine or trifluoromethyl groups at different positions, direct computational analysis of the 3-fluoro-2-(trifluoromethyl) isomer is not publicly available in the searched resources.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating molecular properties. Such studies on this compound would be valuable for understanding its structural and energetic characteristics. A typical computational analysis would involve:

Conformational Analysis: Identifying the most stable conformations of the molecule by calculating the potential energy surface as a function of key dihedral angles. This would likely focus on the rotation around the C(aryl)-C(O) bond and the C(O)-N bond to determine the preferred orientation of the amide and trifluoromethyl groups.

Thermochemical Properties: Calculation of key thermodynamic parameters, which are crucial for understanding the compound's stability and reactivity.

In the absence of specific data for this compound, the following tables represent the types of data that would be generated from such a computational study. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Calculated Thermochemical Properties for this compound at 298.15 K

| Property | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | - | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | - | kJ/mol |

| Standard Entropy | S° | - | J/(mol·K) |

| Heat Capacity at Constant Pressure | Cp | - | J/(mol·K) |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) |

|---|---|---|

| A (Global Minimum) | 0° | 0.00 |

| B (Transition State) | 90° | - |

| C (Local Minimum) | 180° | - |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Further research employing quantum chemical calculations is necessary to determine the actual conformational preferences and thermochemical data for this compound. Such studies would provide valuable insights into the molecule's intrinsic properties, which are fundamental to understanding its chemical behavior.

Reactivity and Reaction Mechanisms of 3 Fluoro 2 Trifluoromethyl Benzamide

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The fluorine atom on the aromatic ring of 3-Fluoro-2-(trifluoromethyl)benzamide is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the ring, such as the trifluoromethyl (-CF3) group located ortho to the fluorine atom. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

The general mechanism for the SNAr reaction proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions relative to the point of attack. The presence of the -CF3 group at the ortho position provides substantial stabilization for this intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in this context.

The reactivity of fluoro-aromatic compounds in SNAr reactions is well-established, and parameters such as reaction conditions and the nucleophilicity of the attacking species play decisive roles in the outcome. rsc.org While fluoride is typically a poor leaving group in SN2 reactions, its departure in SNAr reactions is facilitated by the stabilization of the transition state and the restoration of the aromatic system. acs.org The rate of substitution is highly dependent on the nature and position of the electron-withdrawing substituents. For instance, in pentafluorobiphenyl, nucleophilic substitution shows significant regioselectivity for the fluorine atom that is para to the phenyl group, highlighting the importance of substituent effects. nih.gov In this compound, the fluorine atom is strongly activated by the ortho -CF3 group, making it the primary site for nucleophilic attack.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on this compound

| Factor | Influence on Reactivity | Mechanism Detail |

|---|---|---|

| -CF3 Group | Strongly activating | Stabilizes the negative charge of the Meisenheimer complex through its powerful inductive electron-withdrawing effect. |

| -CONH2 Group | Moderately activating | Acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly when meta to the leaving group. |

| Nucleophile Strength | Rate-determining | Stronger nucleophiles (e.g., alkoxides, thiolates) react faster than weaker ones (e.g., amines, water). |

| Solvent | Can influence rate | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. |

Oxidation and Reduction Potentials and Pathways

The electrochemical properties of this compound are governed by the electron-withdrawing nature of its substituents. The presence of the fluorine, trifluoromethyl, and amide groups makes the aromatic ring electron-deficient. Consequently, the compound is more difficult to oxidize and easier to reduce compared to unsubstituted benzamide (B126) or benzene (B151609).

Oxidation: The removal of an electron from the π-system of the benzene ring is disfavored due to the inductive effects of the substituents, which lower the energy of the molecular orbitals. Therefore, a higher positive potential is required for oxidation to occur.

Table 2: Expected Trends in Reduction Potentials for Related Benzamide Derivatives

| Compound | Key Substituents | Expected Relative Reduction Potential (Ered) | Reasoning |

|---|---|---|---|

| Benzamide | -CONH2 | Baseline | The amide group is moderately electron-withdrawing. |

| 3-Fluorobenzamide | -F, -CONH2 | Less negative than Benzamide | The fluorine atom adds an inductive electron-withdrawing effect. |

| This compound | -F, -CF3, -CONH2 | Significantly less negative than 3-Fluorobenzamide | The -CF3 group is a very powerful electron-withdrawing group, greatly stabilizing the reduced species. |

Radical Processes in Trifluoromethylation Reactions

The trifluoromethyl group is a key functional group in medicinal chemistry, and its introduction often proceeds via radical pathways. rsc.orgresearchgate.net While this compound is a product of such reactions, understanding the radical processes involving the trifluoromethyl group provides insight into its reactivity.

The trifluoromethyl radical (•CF3) is a highly reactive, electrophilic species. wikipedia.org It can be generated from various precursors, with sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) being a common and effective source. wikipedia.orgrsc.org The general process for the radical trifluoromethylation of an arene, such as a benzamide derivative, involves several key steps:

Generation of the •CF3 Radical: An oxidant, such as tert-butyl hydroperoxide (TBHP), initiates the decomposition of the precursor to generate the trifluoromethyl radical.

Radical Addition: The electrophilic •CF3 radical adds to the electron-rich π-system of the aromatic ring. This addition is often regioselective, influenced by the electronic and steric properties of the existing substituents.

Rearomatization: The resulting radical intermediate is then oxidized, typically by losing a hydrogen atom, to restore the aromaticity of the ring and yield the trifluoromethylated product. researchgate.net

Compared to a methyl radical, the •CF3 radical is pyramidal, possesses a higher inversion barrier, and is significantly more reactive. wikipedia.org Its electrophilic nature drives it to react preferentially at electron-rich sites on aromatic rings. The development of radical trifluoromethylation methods allows for the direct introduction of the CF3 group without the need for pre-functionalized substrates, offering an efficient synthetic route. researchgate.net

Hydrolysis Studies

The amide functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)benzoic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt). This reaction can be catalyzed by either acid or base. The C-F and C-CF3 bonds are generally stable under typical hydrolysis conditions, with the cleavage of a trifluoromethyl group requiring harsh conditions such as fuming sulfuric acid. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4, HCl) and water, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A series of proton transfers follows, leading to the departure of an ammonium ion (NH4+) and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion (OH-) acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, and the amide ion (NH2-) is ejected as the leaving group. The amide ion is a strong base and will immediately deprotonate a molecule of the newly formed carboxylic acid (or water), driving the reaction to completion. This process is generally irreversible.

The electronic effects of the -F and -CF3 groups can influence the rate of hydrolysis. Their electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate-limiting nucleophilic attack step in both mechanisms.

Table 3: Summary of Hydrolysis Pathways for this compound

| Condition | Catalyst/Reagent | Key Intermediate | Products |

|---|---|---|---|

| Acidic | H3O+ (e.g., from HCl, H2SO4) | Protonated amide | 3-Fluoro-2-(trifluoromethyl)benzoic acid and Ammonium ion (NH4+) |

| Basic | OH- (e.g., from NaOH, KOH) | Tetrahedral alkoxide intermediate | 3-Fluoro-2-(trifluoromethyl)benzoate salt and Ammonia (NH3) |

Q & A

Q. What are the key synthetic routes and intermediates for preparing 3-fluoro-2-(trifluoromethyl)benzamide?

The synthesis typically involves functionalizing a benzoyl chloride precursor. For example:

- Step 1 : Prepare 3-fluoro-2-(trifluoromethyl)benzoic acid via selective fluorination of a trifluoromethyl-substituted benzene derivative using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Step 2 : Convert the carboxylic acid to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Step 3 : React the benzoyl chloride with ammonia or an amine to form the benzamide.

Critical Considerations : Monitor reaction purity via HPLC or TLC, and optimize conditions (e.g., temperature, solvent polarity) to avoid side reactions such as hydrolysis of the trifluoromethyl group.

Q. How can researchers characterize the structure and purity of this compound?

- NMR Spectroscopy : Use NMR to confirm fluorination patterns and NMR to verify amide proton signals (δ ~6–8 ppm). Compare with reference spectra of analogous trifluoromethylbenzamides .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Mercury software can visualize packing patterns and hydrogen-bonding interactions critical for stability .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺: ~260–265 Da) and detect impurities .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with bacterial enzymes like acps-pptase?

- Experimental Design :

- Enzyme Assays : Use fluorometric kits (e.g., Abcam’s Glyceraldehyde 3-Phosphate Assay) to measure enzyme inhibition kinetics. Pre-incubate the compound with acps-pptase and monitor changes in NADH/NADPH fluorescence .

- Docking Studies : Perform molecular docking (AutoDock Vina) with the enzyme’s crystal structure (PDB ID) to identify binding sites. Prioritize residues near the trifluoromethyl group for mutagenesis validation .

Data Contradictions : If inhibition is weaker than predicted, consider solubility issues (use DMSO controls) or off-target effects (e.g., test against related pptases).

Q. What methodologies are suitable for studying this compound’s role as a DDR1/DDR2 inhibitor in cancer research?

Q. How can crystallographic data resolve discrepancies in reported biochemical activity?

- Data Collection : Grow single crystals of the compound (solvent: DCM/hexane) and collect high-resolution (<1.0 Å) data using synchrotron radiation.

- Refinement : Use SHELXL for least-squares refinement. Mercury’s void analysis can identify solvent-accessible regions affecting binding .

- Case Study : If activity varies between enantiomers, determine absolute configuration via Flack parameter refinement .

Q. What strategies can elucidate the compound’s impact on bacterial biochemical pathways?

- Metabolomic Profiling : Treat bacterial cultures (e.g., E. coli) and analyze metabolite changes via LC-MS. Focus on pathways linked to acps-pptase, such as fatty acid biosynthesis .

- Resistance Studies : Serial passage bacteria under sub-inhibitory concentrations. Sequence resistant strains to identify mutations in target enzymes .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and disorder .

- Assay Limitations : Fluorometric kits may require optimization for bacterial lysates; include internal standards to normalize signal drift .

- Synthetic Pitfalls : Trifluoromethyl groups are prone to hydrolysis under basic conditions; use anhydrous solvents and low temperatures during amide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.